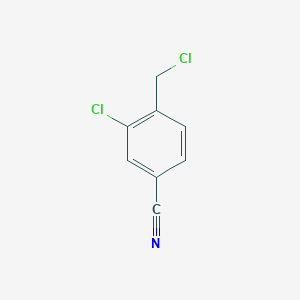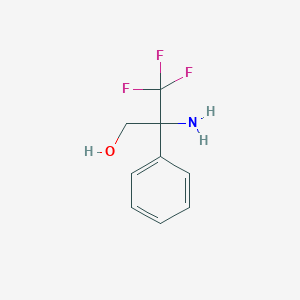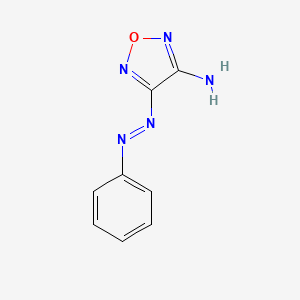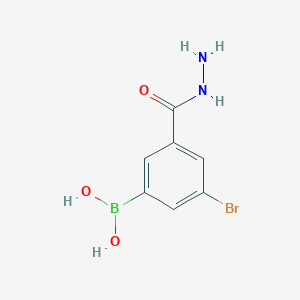
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a boronic acid derivative that contains a hydrazinecarbonyl functional group . It has a molecular weight of 258.87 . The compound is characterized by its IUPAC name 3-bromo-5-(hydrazinocarbonyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is represented by the linear formula C7H8BBrN2O3 . The InChI code for the compound is 1S/C7H8BBrN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) .Wissenschaftliche Forschungsanwendungen
1. Precursor for Pyrazole Synthesis
- 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a precursor in the synthesis of various pyrazoles. Pyrazoles are synthesized using brominated precursors in cyclocondensation reactions with hydrazine monohydrate. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Martins et al., 2013).
2. Optical Modulation in Nanotechnology
- Phenylboronic acids, including derivatives like 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, play a critical role in nanotechnology. They are used for optical modulation in carbon nanotubes, affecting their photoluminescence properties, which is crucial for applications in sensors and optoelectronics (Mu et al., 2012).
3. Development of Antimicrobial Agents
- Research indicates that compounds synthesized from 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid precursors demonstrate antimicrobial activity. These compounds can be effective against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbas et al., 2004).
4. Intermediate in Pesticide Synthesis
- As an intermediate, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is utilized in the synthesis of certain pesticides, indicating its role in agricultural chemistry (Niu Wen-bo, 2011).
5. Catalysis in Organic Synthesis
- This compound is used in the field of organic synthesis, specifically in catalysis. It plays a role in the Suzuki–Miyaura coupling reaction, a key reaction for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds (Budroni et al., 2007).
6. Organocatalysis in Carbocyclization
- Derivatives of phenylboronic acids, including 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, are used as organocatalysts in carbocyclization reactions. This application is significant in synthetic organic chemistry for constructing cyclic compounds (Yang et al., 2012).
7. Synthesis of Benzofuran Derivatives
- It serves as a precursor in the synthesis of benzofuran derivatives. These derivatives have biological significance and potential applications in pharmaceuticals (Kumari et al., 2019).
8. Fluoropyridines and Pyridones Synthesis
- The compound is involved in the synthesis of fluoropyridines and pyridones, which are crucial in medicinal chemistry and material science (Sutherland & Gallagher, 2003).
9. Strategy for Halopyrazole Preparation
- It's used in the preparation of halopyrazoles, compounds with various applications in chemical synthesis and potentially in pharmaceuticals (Fox et al., 2018).
Eigenschaften
IUPAC Name |
[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQUZBFZHCLUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

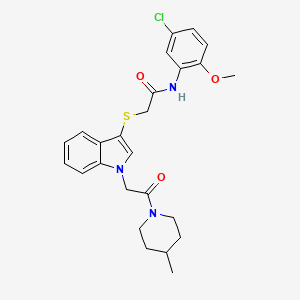

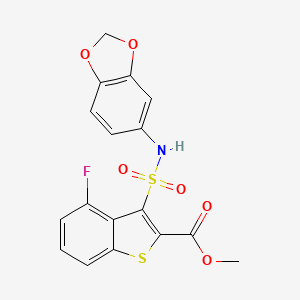

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
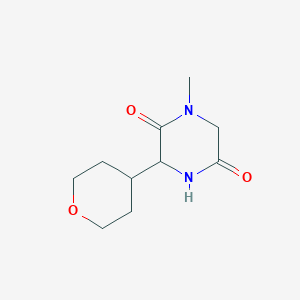
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)
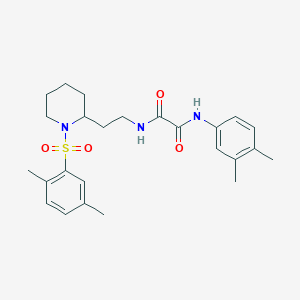

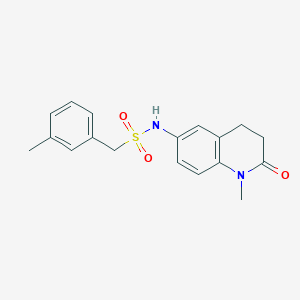
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)
